molecular formula C18H16ClN5O3 B2681071 8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876671-79-3

8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2681071
CAS No.: 876671-79-3
M. Wt: 385.81
InChI Key: MSXBYMLWWMFDRR-UHFFFAOYSA-N
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Description

8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H16ClN5O3 and its molecular weight is 385.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) synthesized a series of derivatives, exploring their potential as 5-HT(1A) receptor ligands. The research identified compounds with anxiolytic-like and antidepressant activities in mice, suggesting their potential for further research as treatments for anxiety and depression. This highlights the molecule's significance in psychiatric disorder management without discussing drug use, dosage, or side effects (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

Another investigation by Zagórska et al. (2015) delved into the structure-activity relationships of similar compounds, assessing their affinity for serotoninergic and dopaminergic receptors. The findings indicate potential anxiolytic and antidepressant properties, laying the groundwork for novel psychiatric treatments. This research provides insight into the molecule's therapeutic potential without detailing specific drug applications or adverse effects (Zagórska et al., 2015).

Discovery of Novel Inhibitors

Snow et al. (2002) identified an adenosine 5'-triphosphate competitive inhibitor of lck kinase, leading to significant improvements in potency against lck and increased potency in cellular assays. This discovery points to the molecule's importance in developing treatments targeting kinase-related pathways, essential for understanding cancer and autoimmune diseases, without focusing on drug-specific details (Snow et al., 2002).

Luminescence Sensing of Benzaldehyde

Shi et al. (2015) developed lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate for luminescence sensing of benzaldehyde-based derivatives. This research signifies the molecule's utility in developing advanced materials for sensing applications, demonstrating its versatility beyond pharmacological contexts (Shi et al., 2015).

Properties

IUPAC Name

6-(2-chlorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O3/c1-10-8-22-14-15(21(3)18(27)23(16(14)26)9-11(2)25)20-17(22)24(10)13-7-5-4-6-12(13)19/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXBYMLWWMFDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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